Monolaurin, also known as glycerol monolaurate (GML), is a medium-chain fatty acid ester formed from glycerol and lauric acid. In industrial and scientific procurement, it is primarily valued for its dual functionality as a non-ionic lipophilic emulsifier (HLB ~5.2) and a potent, broad-spectrum antimicrobial agent [1]. Unlike many conventional surfactants, monolaurin actively disrupts the lipid membranes of Gram-positive bacteria and lipid-coated viruses, making it a highly functional additive [2]. Its Generally Recognized as Safe (GRAS) status, high thermal stability, and ability to function across a wide pH range make it a critical raw material for streamlining formulations in the food, cosmetic, and veterinary pharmaceutical sectors[1].
Buyers might consider substituting monolaurin with its cheaper precursor, free lauric acid, or with standard industrial preservatives like sodium benzoate. However, free lauric acid exhibits significantly lower water solubility, poorer emulsifying capabilities, and a much higher Minimum Inhibitory Concentration (MIC), requiring impractically large doses to achieve the same antimicrobial effect[1]. Furthermore, traditional organic acid preservatives such as sodium benzoate are highly pH-dependent, losing their antimicrobial efficacy in neutral or slightly alkaline environments [2]. Monolaurin circumvents these limitations by providing pH-independent antimicrobial activity alongside structural emulsion stabilization, preventing the need for complex, multi-ingredient preservative systems in neutral-pH formulations[2].
In comparative in vitro assays against Gram-positive bacteria such as Streptococcus pyogenes and Staphylococcus species, monolaurin demonstrates significantly higher antimicrobial potency than its free fatty acid precursor. Studies indicate that esterifying lauric acid with glycerol to form monolaurin reduces the Minimum Inhibitory Concentration (MIC) from ≥125 µg/mL for free lauric acid down to approximately 31.25 µg/mL [1]. This enhanced activity is attributed to the glycerol moiety acting as a hydrophilic carrier, facilitating the transport of the lipid across bacterial cell membranes [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive strains |
| Target Compound Data | ~31.25 µg/mL (Monolaurin) |
| Comparator Or Baseline | ≥125 µg/mL (Free Lauric Acid) |
| Quantified Difference | 4-fold to >10-fold increase in antimicrobial potency |
| Conditions | In vitro broth microdilution assays |
Allows formulators to achieve target preservation at significantly lower dosing, minimizing formulation bulk, sensory impact, and raw material costs.
Monolaurin exhibits profound synergistic effects when co-formulated with traditional beta-lactam antibiotics, drastically lowering the required therapeutic dose. When tested against methicillin-resistant Staphylococcus aureus (MRSA) isolates, the baseline MIC of amoxicillin was 32–128 µg/mL. The addition of 250 µg/mL of monolaurin reduced the amoxicillin MIC to 0.5–8 µg/mL [1]. This synergy is driven by monolaurin's ability to disrupt bacterial outer membranes and inhibit the expression of resistance genes like blaZ, thereby re-sensitizing resistant strains to standard antibiotics [1].
| Evidence Dimension | Amoxicillin MIC against MRSA isolates |
| Target Compound Data | 0.5–8 µg/mL (when combined with 250 µg/mL Monolaurin) |
| Comparator Or Baseline | 32–128 µg/mL (Amoxicillin alone) |
| Quantified Difference | 4- to 128-fold reduction in required antibiotic concentration |
| Conditions | Agar dilution technique against MRSA isolates |
Crucial for veterinary feed and pharmaceutical buyers seeking to reduce active pharmaceutical ingredient (API) loads and combat antimicrobial resistance.
As a non-ionic surfactant, monolaurin possesses a Hydrophilic-Lipophilic Balance (HLB) value of 5.2, making it highly effective for stabilizing water-in-oil (W/O) emulsions and integrating into complex food or cosmetic matrices [1]. Unlike standard high-HLB emulsifiers (e.g., Tween 60, HLB 14.9) or purely structural monoglycerides, monolaurin simultaneously provides structural stability and broad-spectrum antimicrobial protection [2]. This dual functionality allows it to replace multiple single-function additives in a formulation.
| Evidence Dimension | Functional utility in emulsion systems |
| Target Compound Data | HLB 5.2 with inherent broad-spectrum antimicrobial activity |
| Comparator Or Baseline | Standard non-ionic emulsifiers (e.g., Tween 60), which provide emulsification but zero antimicrobial protection |
| Quantified Difference | Consolidates 2 distinct functional roles (emulsifier + preservative) into 1 compound |
| Conditions | Food, dairy, and cosmetic emulsion systems |
Streamlines the bill of materials (BOM) by replacing separate emulsifier and preservative SKUs with a single dual-action ingredient.
A major limitation of traditional organic acid preservatives, such as sodium benzoate or potassium sorbate, is their strict dependence on acidic environments (typically pH < 4.5) to remain in their active, undissociated state. Monolaurin, being a non-ionic ester, is not limited by formulation pH and maintains robust antibacterial and antiviral efficacy in neutral to slightly alkaline conditions (pH 6.0–8.0) [1]. This allows for effective microbial control in products like dairy, baked goods, and neutral cosmetics where traditional preservatives fail or require unwanted acidification[1].
| Evidence Dimension | Antimicrobial efficacy across pH ranges |
| Target Compound Data | Maintains high efficacy at neutral to slightly alkaline pH (pH 6.0 - 8.0) |
| Comparator Or Baseline | Sodium benzoate (loses efficacy rapidly above pH 5.0) |
| Quantified Difference | Broadens the effective formulation window by >2-3 pH units compared to organic acid benchmarks |
| Conditions | Neutral-pH food, dairy, and cosmetic matrices |
Allows formulators of neutral-pH products to achieve shelf-life stability without artificially acidifying the product and altering its sensory or functional profile.
Directly leveraging its HLB of 5.2 and pH-independent antimicrobial activity, monolaurin is the ideal choice for neutral-pH dairy products, baked goods, and meat emulsions. It replaces complex mixtures of standard emulsifiers and acid-dependent preservatives [1].
Based on its proven ability to synergistically reduce the MIC of beta-lactam antibiotics by up to 128-fold, monolaurin is highly suited for livestock feed formulations aimed at improving gut health, reducing overall antibiotic usage, and mitigating antimicrobial resistance[2].
Utilizing its non-ionic surfactant properties and superior potency compared to free lauric acid, monolaurin serves as a skin-friendly, dual-purpose stabilizer and preservative in lotions and creams, particularly where formulators wish to avoid harsh synthetic biocides [3].
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